molecular formula C12H21NO3 B8544219 N,N-bis(2-Methoxyethyl)hex-5-ynamide

N,N-bis(2-Methoxyethyl)hex-5-ynamide

Cat. No. B8544219
M. Wt: 227.30 g/mol
InChI Key: KUAYRUSMQNNVPY-UHFFFAOYSA-N
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Patent
US09340545B2

Procedure details

To a solution of hex-5-ynoic acid (7.11 g, 63.4 mmol), EDC.HCl (14.0 g, 72.9 mmol) and DMAP (387 mg, 3.17 mmol) in DCM (600 mL) at 0° C. was added bis(2-methoxyethyl)amine (9.3 mL, 63 mmol). The resulting mixture was warmed to RT for 20 hr and was then washed with hydrochloric acid (1 M, 2×500 mL) and water (500 mL). The organic layer was dried and evaporated in vacuo to afford the title compound, Intermediate B, as a yellow oil (16 g, 97%): 1H NMR (400 MHz, CDCl3) δ: 1.88 (3H, m), 2.26 (2H, m), 2.49 (2H, m), 3.32 (6H, s), 3.51 (4H, m), 3.55 (4H, m)
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
387 mg
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=O)[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].CCN=C=NCCCN(C)C.Cl.[CH3:21][O:22][CH2:23][CH2:24][NH:25][CH2:26][CH2:27][O:28][CH3:29]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:21][O:22][CH2:23][CH2:24][N:25]([CH2:26][CH2:27][O:28][CH3:29])[C:1](=[O:8])[CH2:2][CH2:3][CH2:4][C:5]#[CH:6] |f:1.2|

Inputs

Step One
Name
Quantity
7.11 g
Type
reactant
Smiles
C(CCCC#C)(=O)O
Name
Quantity
14 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
9.3 mL
Type
reactant
Smiles
COCCNCCOC
Name
Quantity
387 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with hydrochloric acid (1 M, 2×500 mL) and water (500 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCN(C(CCCC#C)=O)CCOC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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